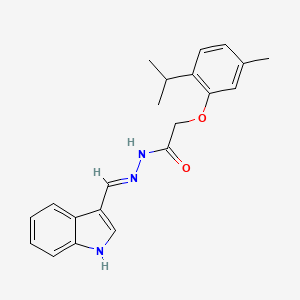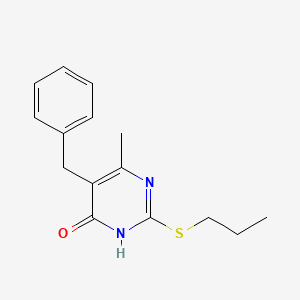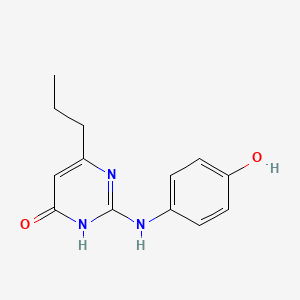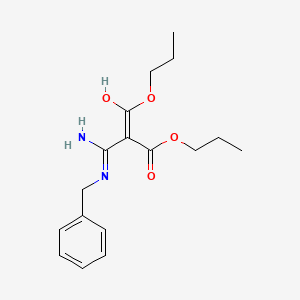![molecular formula C19H15Cl2IN2O3 B3723465 (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B3723465.png)
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Descripción general
Descripción
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorophenyl, ethoxy, hydroxy, and iodophenyl groups attached to a pyrazolone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzaldehyde, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, and 3-methyl-1H-pyrazol-5-one. The key steps in the synthesis may involve:
Condensation Reaction: The aldehyde groups of 3,4-dichlorobenzaldehyde and 3-ethoxy-4-hydroxy-5-iodobenzaldehyde undergo condensation with 3-methyl-1H-pyrazol-5-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to form the pyrazolone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
(4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The presence of both dichlorophenyl and iodophenyl groups in (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2IN2O3/c1-3-27-17-8-11(7-16(22)18(17)25)6-13-10(2)23-24(19(13)26)12-4-5-14(20)15(21)9-12/h4-9,25H,3H2,1-2H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZXGKVININAMR-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-3-nitrobenzoic acid](/img/structure/B3723389.png)
![4-chloro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B3723400.png)
![2-[(E)-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]methyl]phenol](/img/structure/B3723406.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide](/img/structure/B3723414.png)


![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)

![(5E)-2-(4-bromophenyl)-5-[(4-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B3723470.png)

![N-[3-[(4-ethoxybenzoyl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B3723497.png)
![4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3723501.png)

